
1-(1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)ethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)ethyl)piperazine is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)ethyl)piperazine typically involves the reaction of 1,3-dimethyl-1H-1,2,4-triazole with an appropriate piperazine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reaction time, which are crucial for scaling up the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
1-(1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)ethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide in ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole-substituted amines .
Aplicaciones Científicas De Investigación
1-(1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)ethyl)piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antifungal, antibacterial, and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)ethyl)piperazine involves its interaction with specific molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes or receptors. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(1H-1,2,4-Triazol-1-yl)ethanone
- 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one
- 1-(1H-1,2,4-Triazol-1-yl)acetone
Uniqueness
1-(1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)ethyl)piperazine is unique due to its specific substitution pattern on the triazole ring and the presence of the piperazine moiety. This unique structure allows it to interact with a different set of molecular targets compared to other triazole derivatives, potentially leading to distinct biological activities and applications .
Propiedades
Fórmula molecular |
C10H19N5 |
|---|---|
Peso molecular |
209.29 g/mol |
Nombre IUPAC |
1-[1-(2,5-dimethyl-1,2,4-triazol-3-yl)ethyl]piperazine |
InChI |
InChI=1S/C10H19N5/c1-8(15-6-4-11-5-7-15)10-12-9(2)13-14(10)3/h8,11H,4-7H2,1-3H3 |
Clave InChI |
IYKLMEZUEXIWEU-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=N1)C(C)N2CCNCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


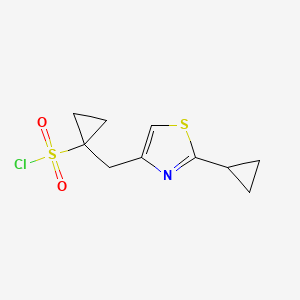
![N-[4-(prop-2-enamido)phenyl]thiophene-3-carboxamide](/img/structure/B13525392.png)
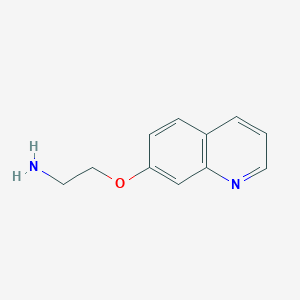
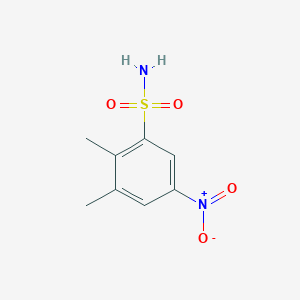

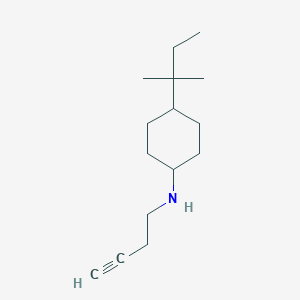


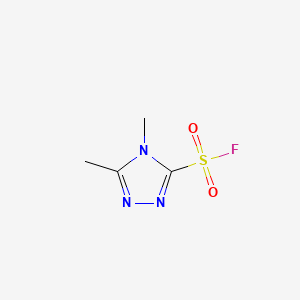


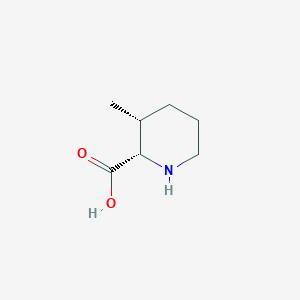

![N-[1-(2-aminoethyl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B13525457.png)
